![molecular formula C22H23ClN4O3 B2405773 5-[1-(2-クロロベンゾイル)ピペリジン-4-イル]-4-(4-メトキシベンジル)-2,4-ジヒドロ-3H-1,2,4-トリアゾール-3-オン CAS No. 1775513-23-9](/img/structure/B2405773.png)

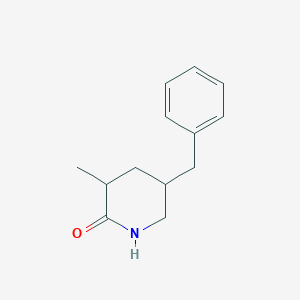

5-[1-(2-クロロベンゾイル)ピペリジン-4-イル]-4-(4-メトキシベンジル)-2,4-ジヒドロ-3H-1,2,4-トリアゾール-3-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

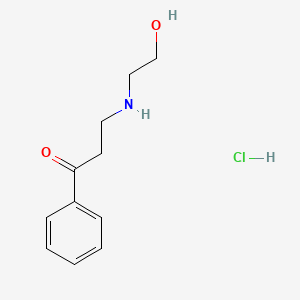

5-[1-(2-chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C22H23ClN4O3 and its molecular weight is 426.9. The purity is usually 95%.

BenchChem offers high-quality 5-[1-(2-chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[1-(2-chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- この化合物は、有望な抗菌作用と抗真菌作用を示しています。これは、5,6-ジメトキシインダノンと1-(ピペリジン-4-イル)-1H-ベンゾ[d]イミダゾール-2(3H)-オンのシッフ塩基のインサイチュ還元によって合成されました。 さまざまなアルキル/アリールハライドを用いたアルキル化により、一連の新規化合物が得られ、その後抗菌活性についてスクリーニングされました .

- この化合物が有するベンゾイミダゾロンコア構造は、細菌の増殖阻害など、さまざまな生物活性で知られています。 芳香族窒素にピペリジン残基が存在すると、細菌に対する有効性が向上します .

- この化合物のよう、ベンゾイミダゾロン誘導体は、抗炎症作用と中枢神経系(CNS)阻害作用に関連付けられています。 これらの特性により、神経学および炎症に関連する分野における創薬の候補として注目されています .

- ベンゾイミダゾロン-ピペリジン核を含む化合物は、緑内障と精神疾患の治療における可能性について研究されています。 その薬理学的特性により、眼の健康と神経学的状態に関連しています .

- 一部のベンゾイミダゾロン誘導体は、2型糖尿病と肥満の治療に関連する特性を示します。 さらなる研究が必要ですが、これらの化合物は代謝性疾患の治療戦略に貢献する可能性があります .

- ベンゾイミダゾロンベースの化合物は、ORL1受容体作動薬作用、抗ムスカリン作用、および嘔吐の治療など、さまざまな他の活性について調査されています。 これらの多様な薬理学的プロファイルにより、さらなる研究の対象として興味深いものとなっています .

抗菌活性

抗炎症およびCNS阻害効果

緑内障および精神疾患の治療

2型糖尿病および肥満の管理

その他の薬理学的活性

要約すると、この化合物は、抗菌用途から緑内障、糖尿病、精神疾患の潜在的な治療法に至るまで、さまざまな分野で有望な成果を上げています。 研究者たちは、その特性を調査し続けており、さらなる研究により、その幅広い用途が明らかになるでしょう . もっと具体的な詳細が必要な場合や、他に質問がある場合は、遠慮なくお尋ねください! 😊

作用機序

Target of Action

Compounds with similar structures, such as piperidine derivatives, have been found to target proteins like serine/threonine-protein kinase b-raf . This protein plays a crucial role in regulating cell growth .

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other piperidine derivatives, it may interact with its target protein and modulate its activity . This could lead to changes in cellular processes controlled by the target protein.

Biochemical Pathways

If the compound does indeed target serine/threonine-protein kinase b-raf, it could potentially influence the mapk/erk pathway, which is involved in cell division, differentiation, and secretion .

Pharmacokinetics

Piperidine derivatives are generally known to have good bioavailability and can cross the blood-brain barrier .

Result of Action

If it does indeed target serine/threonine-protein kinase b-raf, it could potentially influence cell growth and proliferation .

特性

IUPAC Name |

3-[1-(2-chlorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN4O3/c1-30-17-8-6-15(7-9-17)14-27-20(24-25-22(27)29)16-10-12-26(13-11-16)21(28)18-4-2-3-5-19(18)23/h2-9,16H,10-14H2,1H3,(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTKGXLOLBGUNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-DIMETHYLPHENYL)-2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2405693.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2405694.png)

![N-(3,4-dimethylphenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2405700.png)

![(E)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2405701.png)

![4-Methoxy-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2405704.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2405705.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2405706.png)

![(E)-2-methyl-N-(naphthalen-1-ylmethylene)benzo[d]thiazol-6-amine](/img/structure/B2405709.png)

![4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone](/img/structure/B2405711.png)